2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone
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Description
2-(Pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.29. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Stereoselectivity The synthesis of enantiomerically pure pyrrolidines showcases the application of 2-(pyrimidin-2-ylthio)-1-(pyrrolidin-1-yl)ethanone derivatives. By employing 1,3-dipolar cycloaddition reactions with sugar-derived enones, researchers achieved high diastereo- and regioselectivity, resulting in pyrrolidines with defined stereochemistry. This method highlights the potential of these compounds in stereospecific synthetic applications, providing a pathway to synthesize molecules with precise stereochemical configurations (Oliveira Udry, Repetto, & Varela, 2014).
Antimicrobial Applications The antimicrobial properties of novel thienopyrimidinone derivatives, which can be synthesized from compounds similar to this compound, were explored. These studies revealed that certain derivatives exhibit promising in vitro antibacterial and antifungal activities. This suggests the potential of these compounds in developing new therapeutic agents against a variety of microbial pathogens (Gaber & Moussa, 2011).
Organocatalytic Applications Research into spiro[pyrrolidin-3,3'-oxindoles], which can be synthesized using related compounds, demonstrates the utility of this compound in organocatalysis. These derivatives are known for their biological activity, and their synthesis via an enantioselective organocatalytic approach offers a route to high enantiopurity and structural diversity. This indicates their value in medicinal chemistry and diversity-oriented synthesis (Chen, Wei, Luo, Xiao, & Gong, 2009).
Corrosion Inhibition The efficacy of Schiff bases derived from compounds similar to this compound as corrosion inhibitors was evaluated. These studies highlight the potential of these compounds in protecting materials, such as carbon steel, from corrosion in acidic environments. The research underscores the importance of chemical structure in determining the corrosion inhibition efficiency, offering insights into the development of more effective corrosion inhibitors (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).
Properties
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c14-9(13-6-1-2-7-13)8-15-10-11-4-3-5-12-10/h3-5H,1-2,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDRXOKJTYLWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729941 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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